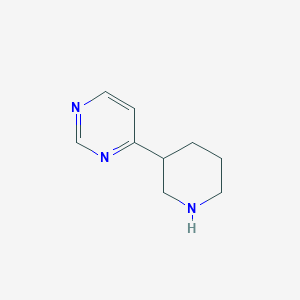
4-(Piperidin-3-yl)pyrimidin
Übersicht
Beschreibung
“4-(Piperidin-3-yl)pyrimidine” is a compound that contains a pyrimidine ring and a piperidine ring . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
The synthesis pathway for “4-(Piperidin-3-yl)pyrimidine” involves the reaction of 2,4-dichloro-5-tert-butylpyrimidine with piperidine in the presence of a base. In another study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
„4-(Piperidin-3-yl)pyrimidin“-Derivate wurden auf ihr Potenzial in der Krebstherapie untersucht. Die Struktur dieser Verbindungen ermöglicht die Interaktion mit verschiedenen biologischen Zielstrukturen und kann so das Wachstum von Krebszellen hemmen. Forschungen haben gezeigt, dass Modifikationen am Pyrimidinring zu Verbindungen führen können, die eine signifikante Aktivität gegen Krebszellen aufweisen .
Antimikrobielle und Antimykotische Aktivitäten
Der Piperidinrest ist dafür bekannt, Verbindungen antimikrobielle und antimykotische Eigenschaften zu verleihen. Daher könnte „this compound“ bei der Entwicklung neuer Behandlungen für bakterielle und Pilzinfektionen eingesetzt werden, um der wachsenden Besorgnis über Antibiotikaresistenz entgegenzuwirken .
Analgetische und Entzündungshemmende Eigenschaften
Verbindungen mit einer Piperidinstruktur, einschließlich „this compound“, werden oft auf ihre analgetischen (schmerzlindernden) und entzündungshemmenden Wirkungen untersucht. Dies macht sie wertvoll in der Forschung nach neuen Medikamenten zur Behandlung von chronischen Schmerzen und entzündlichen Erkrankungen .
Antivirales und Antimalaria-Potenzial
Die Vielseitigkeit des Piperidinringsystems erstreckt sich auf die antivirale und antimalarische Forschung. Derivate von „this compound“ könnten synthetisiert werden, um bestimmte virale Enzyme oder Plasmodium-Pfade anzugreifen, was zur Behandlung von Krankheiten wie HIV und Malaria beitragen könnte .
Neuroprotektive Effekte
Die Forschung zu neurodegenerativen Erkrankungen hat auch von Verbindungen wie „this compound“ profitiert. Ihre Fähigkeit, mit neuronalen Bahnen zu interagieren, deutet auf potenzielle neuroprotektive Wirkungen hin, die bei der Behandlung von Erkrankungen wie Alzheimer und Parkinson von entscheidender Bedeutung sein könnten .
Antihypertensive und Kardiovaskuläre Forschung
Schließlich werden die Piperidinderivate auf ihre Rolle in der antihypertensiven (blutdrucksenkenden) und kardiovaskulären Therapie untersucht. Die strukturellen Merkmale von „this compound“ ermöglichen möglicherweise die Modulation der Herz-Kreislauf-Funktion und bieten einen neuen Weg zur Behandlung von Bluthochdruck und damit verbundenen Erkrankungen .
Safety and Hazards
When handling “4-(Piperidin-3-yl)pyrimidine”, one should avoid breathing dust/fume/gas/mist/vapours/spray. It is also advised not to eat, drink or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. The compound should be stored in a dry place .
Zukünftige Richtungen
Piperidine derivatives, including “4-(Piperidin-3-yl)pyrimidine”, have been utilized in different therapeutic applications and are a pivotal cornerstone in the production of drugs . Therefore, the future direction of research could involve further exploration of the therapeutic applications of “4-(Piperidin-3-yl)pyrimidine” and its derivatives .
Biochemische Analyse
Biochemical Properties
4-(Piperidin-3-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It has been found to interact with several key enzymes and proteins, influencing their function. For instance, 4-(Piperidin-3-yl)pyrimidine has been shown to inhibit cyclin-dependent kinase 7 (CDK7), a crucial enzyme involved in cell cycle regulation and transcription . This interaction occurs through binding to the active site of CDK7, leading to a reduction in its enzymatic activity. Additionally, 4-(Piperidin-3-yl)pyrimidine interacts with other biomolecules such as RNA polymerase II, affecting its phosphorylation state and thereby influencing transcriptional processes .
Cellular Effects
The effects of 4-(Piperidin-3-yl)pyrimidine on various cell types and cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. By inhibiting CDK7, 4-(Piperidin-3-yl)pyrimidine disrupts the phosphorylation of cell cycle CDKs and the carboxy-terminal domain of RNA polymerase II, leading to alterations in cell cycle progression and transcription . These changes can result in reduced cell proliferation and increased apoptosis in certain cell lines, particularly in cancer cells . Furthermore, 4-(Piperidin-3-yl)pyrimidine has been shown to affect metabolic pathways by modulating the activity of enzymes involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(Piperidin-3-yl)pyrimidine involves its binding interactions with key biomolecules. This compound exerts its effects primarily through the inhibition of CDK7. By binding to the active site of CDK7, 4-(Piperidin-3-yl)pyrimidine prevents the phosphorylation of target proteins, thereby inhibiting their activity . This inhibition leads to a cascade of downstream effects, including changes in gene expression and cell cycle regulation. Additionally, 4-(Piperidin-3-yl)pyrimidine may interact with other enzymes and proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Piperidin-3-yl)pyrimidine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 4-(Piperidin-3-yl)pyrimidine has been associated with sustained inhibition of CDK7 activity, leading to prolonged effects on cell cycle progression and transcription . These findings suggest that 4-(Piperidin-3-yl)pyrimidine can exert lasting effects on cellular function in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of 4-(Piperidin-3-yl)pyrimidine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit CDK7 activity without causing significant toxicity . At higher doses, 4-(Piperidin-3-yl)pyrimidine may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of CDK7 activity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
4-(Piperidin-3-yl)pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been found to modulate the activity of enzymes involved in nucleotide metabolism, affecting the levels of key metabolites . Additionally, 4-(Piperidin-3-yl)pyrimidine influences metabolic flux by altering the activity of enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 4-(Piperidin-3-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, 4-(Piperidin-3-yl)pyrimidine can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the bioavailability and efficacy of 4-(Piperidin-3-yl)pyrimidine in therapeutic applications .
Subcellular Localization
The subcellular localization of 4-(Piperidin-3-yl)pyrimidine is critical for its activity and function. This compound has been found to localize primarily in the nucleus, where it exerts its effects on transcription and cell cycle regulation . Targeting signals and post-translational modifications may direct 4-(Piperidin-3-yl)pyrimidine to specific nuclear compartments, enhancing its interaction with target biomolecules . These localization patterns are essential for understanding the precise mechanisms by which 4-(Piperidin-3-yl)pyrimidine influences cellular processes .
Eigenschaften
IUPAC Name |
4-piperidin-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-8(6-10-4-1)9-3-5-11-7-12-9/h3,5,7-8,10H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEQLGOAKGIRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673961 | |
| Record name | 4-(Piperidin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185194-36-8 | |
| Record name | 4-(Piperidin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1462692.png)

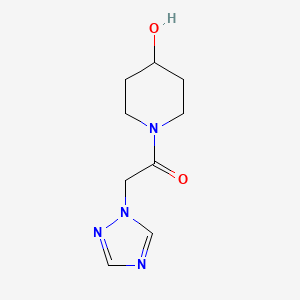
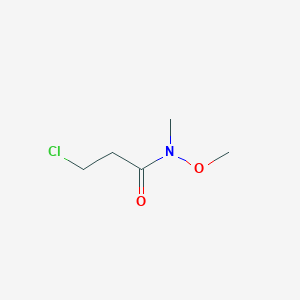
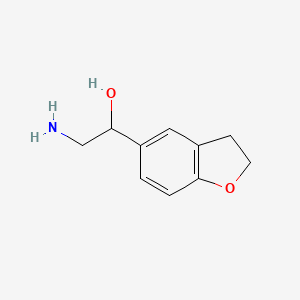
![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide hydrochloride](/img/structure/B1462700.png)
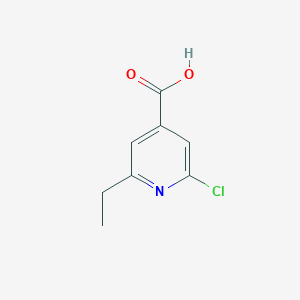
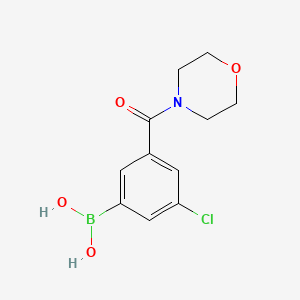
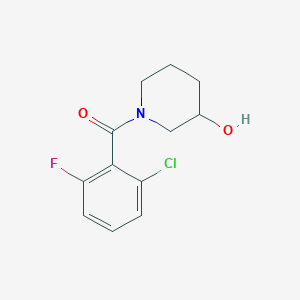

![(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B1462706.png)
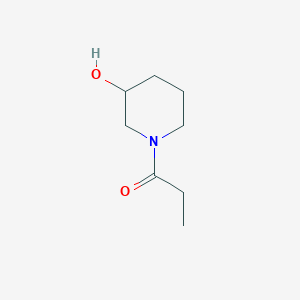
![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride](/img/structure/B1462710.png)

